

2-Methyl-1,3-benzoxazol-4-amine CAS number 342897-54-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,3-benzoxazol-4-amine

Cat. No.: B1278422

[Get Quote](#)

An in-depth technical guide on **2-Methyl-1,3-benzoxazol-4-amine** (CAS Number: 342897-54-5) for researchers, scientists, and drug development professionals.

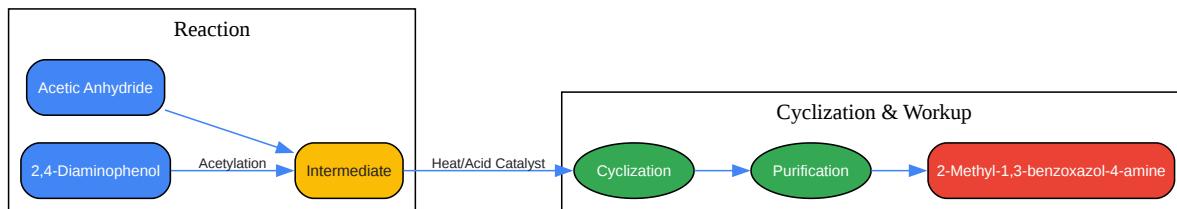
Disclaimer: Publicly available scientific literature lacks detailed experimental data for **2-Methyl-1,3-benzoxazol-4-amine**. This guide summarizes the available information and provides general methodologies and potential activities based on the broader class of benzoxazole derivatives to serve as a foundational resource.

Core Compound Information

2-Methyl-1,3-benzoxazol-4-amine is a heterocyclic organic compound. The benzoxazole core is a known pharmacophore, suggesting potential biological activity.

Table 1: Physicochemical Properties

Property	Value
CAS Number	342897-54-5
Molecular Formula	C ₈ H ₈ N ₂ O ^{[1][2][3]}
Molecular Weight	148.17 g/mol ^{[1][2][3]}
IUPAC Name	2-methyl-1,3-benzoxazol-4-amine ^[4]


| Synonyms | 4-Amino-2-methylbenzoxazole, 2-Methyl-benzo[d]oxazol-4-amine^[5] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-1,3-benzoxazol-4-amine** is not available in the reviewed literature, a general synthesis can be postulated based on established methods for analogous benzoxazole derivatives.

General Synthetic Pathway

The synthesis of 2-substituted benzoxazoles typically involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative. For **2-Methyl-1,3-benzoxazol-4-amine**, a plausible route involves the reaction of 2,4-diaminophenol with an acetylating agent, followed by cyclization.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2-Methyl-1,3-benzoxazol-4-amine**.

Postulated Experimental Protocol

Materials:

- 2,4-Diaminophenol
- Acetic anhydride or acetyl chloride
- Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)
- Anhydrous solvent (e.g., toluene, xylene)

- Base for neutralization (e.g., sodium bicarbonate)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a solution of 2,4-diaminophenol in an anhydrous solvent, add the acid catalyst.
- Slowly add acetic anhydride or acetyl chloride to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a suitable base.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Characterization

While specific spectral data for **2-Methyl-1,3-benzoxazol-4-amine** is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals for aromatic protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl protons would be a singlet around δ 2.5 ppm. The amine protons' shift would be solvent-dependent.
¹³ C NMR	Resonances for aromatic carbons, the methyl carbon, and carbons of the oxazole ring.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm^{-1}), C=N stretching of the oxazole ring (around 1650 cm^{-1}), and C-O stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound ($m/z = 148.17$). |

Biological Activity and Potential Applications

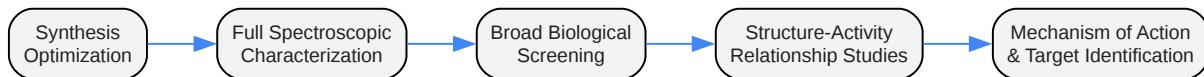
Specific biological activity data for **2-Methyl-1,3-benzoxazol-4-amine** is not documented in the searched literature. However, the benzoxazole scaffold is present in many biologically active compounds, suggesting potential areas for investigation.

General Activities of Benzoxazole Derivatives

- Antimicrobial Activity: Benzoxazole derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[1][6]
- Antitumor Activity: Several studies have reported the potential of benzoxazole-containing compounds as anticancer agents.
- Enzyme Inhibition: This class of compounds has been explored for the inhibition of various enzymes, which could be relevant in different disease contexts.

The specific biological profile of **2-Methyl-1,3-benzoxazol-4-amine** would need to be determined through experimental screening.

Safety and Handling


According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methyl-1,3-benzoxazol-4-amine** is associated with the following hazards:

- Harmful if swallowed[5]
- Causes skin irritation[5]
- Causes serious eye irritation[5]
- May cause respiratory irritation[5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of detailed public data on **2-Methyl-1,3-benzoxazol-4-amine** presents an opportunity for novel research.

[Click to download full resolution via product page](#)

Caption: Proposed research workflow for **2-Methyl-1,3-benzoxazol-4-amine**.

Key areas for future investigation include:

- Development and optimization of a reliable synthetic protocol.
- Full analytical characterization using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.

- Comprehensive biological screening to identify potential therapeutic applications.
- Structure-Activity Relationship (SAR) studies by synthesizing and testing related derivatives to understand the key structural features for any observed activity.
- Mechanism of action studies for any confirmed biological activities to identify molecular targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-methyl-1,3-benzoxazol-4-amine (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-Methyl-1,3-benzoxazol-4-amine | C8H8N2O | CID 10606897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [2-Methyl-1,3-benzoxazol-4-amine CAS number 342897-54-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278422#2-methyl-1-3-benzoxazol-4-amine-cas-number-342897-54-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com